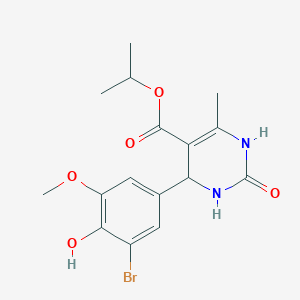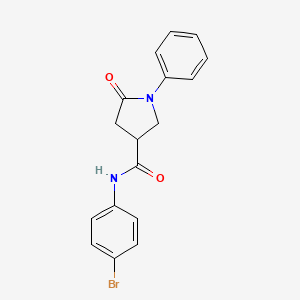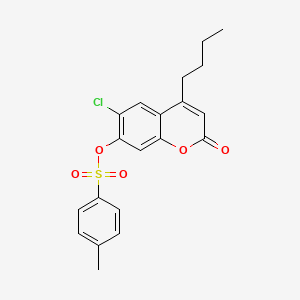![molecular formula C17H11NO3 B4985260 N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
N-dibenzo[b,d]furan-3-yl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dibenzo[b,d]furan-3-yl-2-furamide, also known as DBF, is a synthetic compound that has been studied for its potential applications in scientific research. DBF has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being investigated.
Mechanism of Action
The exact mechanism of action of N-dibenzo[b,d]furan-3-yl-2-furamide is still being investigated, but it is thought to act through binding to specific protein targets. N-dibenzo[b,d]furan-3-yl-2-furamide has been shown to bind to a variety of proteins, including the GABA receptor, the estrogen receptor, and the androgen receptor. By binding to these targets, N-dibenzo[b,d]furan-3-yl-2-furamide can modulate their activity and produce a variety of physiological effects.
Biochemical and Physiological Effects:
N-dibenzo[b,d]furan-3-yl-2-furamide has been shown to have a variety of biochemical and physiological effects, depending on the protein target it binds to. In cancer cells, N-dibenzo[b,d]furan-3-yl-2-furamide has been shown to inhibit cell growth and induce apoptosis. In the brain, N-dibenzo[b,d]furan-3-yl-2-furamide has been shown to modulate the activity of the GABA receptor, leading to changes in anxiety and sleep. N-dibenzo[b,d]furan-3-yl-2-furamide has also been shown to bind to the estrogen and androgen receptors, suggesting potential applications in hormone-related diseases.
Advantages and Limitations for Lab Experiments
N-dibenzo[b,d]furan-3-yl-2-furamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. N-dibenzo[b,d]furan-3-yl-2-furamide also has a variety of potential applications, making it a versatile tool for scientific research. However, there are also limitations to using N-dibenzo[b,d]furan-3-yl-2-furamide in lab experiments. Its mechanism of action is still being investigated, which means that its effects on specific protein targets may not be fully understood. Additionally, N-dibenzo[b,d]furan-3-yl-2-furamide may have off-target effects, which could complicate experimental results.
Future Directions
There are several future directions for research on N-dibenzo[b,d]furan-3-yl-2-furamide. One area of interest is in cancer research, where N-dibenzo[b,d]furan-3-yl-2-furamide has shown potential as a cancer treatment. Further studies are needed to investigate the specific protein targets involved in N-dibenzo[b,d]furan-3-yl-2-furamide's anti-cancer effects and to optimize its use as a cancer therapy. Another area of interest is in neuroscience, where N-dibenzo[b,d]furan-3-yl-2-furamide has been shown to modulate the activity of the GABA receptor. Future studies could investigate the potential use of N-dibenzo[b,d]furan-3-yl-2-furamide as an anxiolytic or sleep aid. Finally, N-dibenzo[b,d]furan-3-yl-2-furamide's potential as a drug discovery tool could be further explored, with the goal of identifying new protein targets and developing new drugs.
Synthesis Methods
N-dibenzo[b,d]furan-3-yl-2-furamide can be synthesized through a multi-step process, starting with the reaction of 2-furancarboxylic acid with phosphorus oxychloride to form 2-chloro-3-furancarboxylic acid. The 2-chloro-3-furancarboxylic acid is then reacted with 9H-carbazole to form N-(9H-carbazol-3-yl)-2-chloro-3-furancarboxamide. Finally, this compound is reacted with sodium hydride and 2-furancarboxylic acid to form N-dibenzo[b,d]furan-3-yl-2-furamide.
Scientific Research Applications
N-dibenzo[b,d]furan-3-yl-2-furamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-dibenzo[b,d]furan-3-yl-2-furamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, N-dibenzo[b,d]furan-3-yl-2-furamide has been studied for its effects on the GABA receptor, which is involved in the regulation of anxiety and sleep. N-dibenzo[b,d]furan-3-yl-2-furamide has also been investigated for its potential as a drug discovery tool, as it has been shown to bind to a variety of protein targets.
properties
IUPAC Name |
N-dibenzofuran-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-17(15-6-3-9-20-15)18-11-7-8-13-12-4-1-2-5-14(12)21-16(13)10-11/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLGMZOLPSVTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5470821 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4985201.png)


![5-[(4-butylphenyl)diazenyl]-2-(3-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985220.png)

![(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4985246.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl benzoate](/img/structure/B4985249.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)
![N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4985288.png)
![N-[4-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4985290.png)
